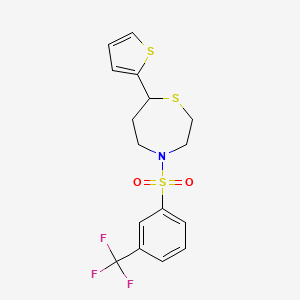
7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C16H16F3NO2S3 and its molecular weight is 407.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(Thiophen-2-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazepanes are known for their diverse pharmacological profiles, and the incorporation of thiophene and trifluoromethyl groups may enhance their therapeutic efficacy.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A thiazepane ring , which is a seven-membered heterocyclic compound containing nitrogen and sulfur.
- A thiophene ring , which contributes to the compound's electron-donating properties.
- A trifluoromethyl group , which is known to influence lipophilicity and metabolic stability.
Antiparasitic Activity
Recent studies have highlighted the potential of thiazepane derivatives in treating neglected tropical diseases such as African sleeping sickness caused by Trypanosoma brucei. High-throughput screening has identified related compounds with significant activity against this parasite, suggesting that structural modifications, including those seen in this compound, could enhance efficacy against T. brucei .
The proposed mechanism of action for thiazepanes involves:
- Inhibition of key enzymes involved in the metabolic pathways of target organisms.
- Modulation of receptor activity , potentially affecting signaling pathways crucial for parasite survival.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicates that:
- The presence of the trifluoromethyl group significantly increases the lipophilicity and membrane permeability of the compound.
- The sulfonyl moiety is crucial for biological activity, likely due to its ability to form hydrogen bonds with target proteins.
Case Studies
- Screening against Trypanosoma brucei
- Cytotoxicity Studies
- In vitro cytotoxicity assays have demonstrated that related compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
7-thiophen-2-yl-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S3/c17-16(18,19)12-3-1-4-13(11-12)25(21,22)20-7-6-15(24-10-8-20)14-5-2-9-23-14/h1-5,9,11,15H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCJIGHMVRSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














